Ethyl 4-(allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylate
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Overview
Description
Ethyl4-(allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylate is a synthetic organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features an ethyl ester group, an allyloxy group, a bromine atom, and a methyl group attached to the benzofuran core, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl4-(allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylate typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and aldehydes or ketones.
Esterification: The ethyl ester group is typically introduced through esterification reactions involving carboxylic acids and ethanol in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl4-(allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the allyloxy group or the benzofuran core using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can target the ester group or the bromine atom, using reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions, using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or Pd/C with H2 gas.
Substitution: NaN3 in dimethylformamide (DMF) or KCN in ethanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or dehalogenated products.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
Ethyl4-(allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound can be used in the development of organic electronic materials due to its conjugated system.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl4-(allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylate depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity.
Chemical Reactivity: The presence of electron-donating and electron-withdrawing groups on the benzofuran core influences its reactivity in various chemical reactions, such as electrophilic aromatic substitution.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(allyloxy)-5-chloro-3-methylbenzofuran-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 4-(allyloxy)-5-fluoro-3-methylbenzofuran-2-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Ethyl 4-(allyloxy)-5-iodo-3-methylbenzofuran-2-carboxylate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
Ethyl4-(allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylate is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. The bromine atom, in particular, provides a site for further functionalization through substitution reactions, making it a versatile intermediate in organic synthesis .
Biological Activity
Ethyl 4-(allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylate is a synthetic compound belonging to the benzofuran family, characterized by a complex structure that includes an ethyl ester, an allyloxy group, and a bromine atom. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈BrO₃
- Molecular Weight : 339.18 g/mol
The compound's unique structure allows for various interactions with biological targets, enhancing its potential efficacy in pharmacological applications.
Antiinflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the activity of the 5-lipoxygenase enzyme, which is crucial in the biosynthesis of leukotrienes—molecules involved in inflammatory responses. By inhibiting this enzyme, the compound may help alleviate conditions such as asthma and allergic reactions associated with inflammation .
Antidiabetic Potential
Studies suggest that this compound may act as a glucokinase (GK) agonist, potentially lowering blood glucose levels by enhancing hepatic glucose uptake. This mechanism makes it a candidate for treating Type 2 diabetes and associated metabolic disorders .
The proposed mechanism of action involves the modulation of specific signaling pathways related to inflammation and glucose metabolism. The presence of bromine and ethyl ester functionalities enhances its binding affinity to various receptors and enzymes, influencing their activity and downstream effects.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-(Allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylic acid | C₁₇H₁₉BrO₃ | Lacks ethyl ester; contains carboxylic acid |
5-Bromo-3-methylbenzofuran-2-carboxylic acid | C₁₆H₁₈BrO₂ | No allyloxy group; simpler structure |
Benzofuran derivatives | Varies | General class; diverse functional groups |
This compound stands out due to its structural complexity, which allows for a broader range of biological interactions compared to simpler derivatives.
Case Studies and Research Findings
- Asthmatic Rat Model : In studies involving asthmatic rats, the compound demonstrated a significant reduction in airway hyperresponsiveness when administered prior to allergen exposure. The percentage inhibition of bronchoconstriction was calculated, showing over 50% efficacy at optimal doses .
- Diabetes Management : In diabetic mouse models, administration of this compound resulted in improved glycemic control and increased insulin sensitivity. The compound's ability to modulate glucokinase activity was highlighted as a key mechanism .
Safety and Toxicology
While the therapeutic potential is promising, safety assessments indicate that this compound can cause skin irritation and serious eye damage upon exposure . Further studies are necessary to establish comprehensive safety profiles.
Properties
Molecular Formula |
C15H15BrO4 |
---|---|
Molecular Weight |
339.18 g/mol |
IUPAC Name |
ethyl 5-bromo-3-methyl-4-prop-2-enoxy-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C15H15BrO4/c1-4-8-19-14-10(16)6-7-11-12(14)9(3)13(20-11)15(17)18-5-2/h4,6-7H,1,5,8H2,2-3H3 |
InChI Key |
DMXLYXIGJZWNEW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2OCC=C)Br)C |
Origin of Product |
United States |
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